Anthracene, nitro-

Description

Contextualization within Polycyclic Aromatic Hydrocarbons (PAHs) Research

Nitrated anthracene (B1667546) derivatives belong to the broader class of compounds known as nitrated polycyclic aromatic hydrocarbons (NPAHs). nih.gove3s-conferences.org These compounds are formed from polycyclic aromatic hydrocarbons (PAHs), which are organic pollutants originating from the incomplete combustion of organic materials such as fossil fuels. e3s-conferences.orgontosight.ai NPAHs are of significant interest in environmental and toxicological research because some have been identified as potent mutagens and carcinogens. ontosight.airsc.org They can be released directly from combustion sources or formed in the atmosphere through chemical reactions of parent PAHs with atmospheric oxidants. e3s-conferences.orgrsc.org Research into NPAHs, including nitroanthracenes, focuses on their detection in the environment, understanding their formation, and characterizing their potential health effects. nih.govrsc.org

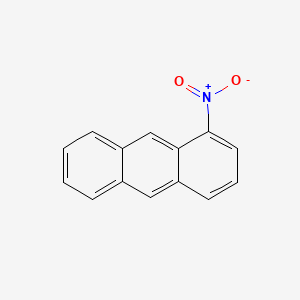

Isomeric Forms of Nitroanthracene: Positional Isomerism (e.g., 1-, 2-, 9-Nitroanthracene)

Nitroanthracene exists in several isomeric forms depending on the position of the nitro (-NO2) group on the anthracene ring structure. ontosight.ai The most commonly studied isomers are 1-nitroanthracene, 2-nitroanthracene (B1198904), and 9-nitroanthracene (B110200). ontosight.ai The position of the nitro group significantly influences the molecule's chemical and physical properties. ontosight.ai This positional isomerism affects factors such as the molecule's stability, electronic properties, and spectroscopic characteristics. researchgate.net For instance, the planarity of the molecule, which is a critical factor in its biological activity, varies among the isomers. unict.it

The distinct properties of each isomer necessitate analytical methods capable of differentiating between them. unict.it Spectroscopic techniques like IR and Raman spectroscopy, combined with computational modeling, have been employed to characterize and distinguish between the various nitroanthracene isomers. researchgate.netsigmaaldrich.com

Table 1: Properties of Nitroanthracene Isomers

| Property | 1-Nitroanthracene | 2-Nitroanthracene | 9-Nitroanthracene |

|---|---|---|---|

| Chemical Formula | C₁₄H₉NO₂ ontosight.ai | C₁₄H₉NO₂ solubilityofthings.com | C₁₄H₉NO₂ ontosight.aichemimpex.comnih.gov |

| Molecular Weight | 223.23 g/mol ontosight.ai | 223.23 g/mol solubilityofthings.comchemsrc.com | 223.23 g/mol chemimpex.comnih.govsigmaaldrich.com |

| CAS Number | 7335-77-5 chemsrc.com | 3586-69-4 chemsrc.comchemeo.comdavinci-ls.com | 602-60-8 ontosight.aichemimpex.comnih.govaccustandard.com |

| Appearance | Yellow crystalline solid ontosight.ai | Yellow crystals solubilityofthings.com | Yellow to brown powder chemimpex.comnih.gov |

| Melting Point | 142-145°C ontosight.aiontosight.ai | 152°C solubilityofthings.com | 141-147°C chemimpex.comsigmaaldrich.com |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol (B145695), acetone, and dichloromethane. ontosight.ai | Mostly insoluble in water; soluble in organic solvents like ethanol, acetone, and chloroform (B151607). solubilityofthings.com | Sparingly soluble in water; soluble in organic solvents like ethanol and acetone. ontosight.ai |

| Key Research Findings | Exhibits fluorescence under UV light and has potential mutagenic effects. ontosight.ai Studied for its role in atmospheric chemistry. ontosight.ai | Its structure allows for significant π-conjugation, making it relevant in photochemical reactions. solubilityofthings.com | Used as an intermediate in dye production and as a matrix in mass spectrometry. ontosight.aichemimpex.com It is mutagenic to Salmonella typhimurium. nih.gov |

| Synthesis | Can be synthesized through nitration of anthracene. | Can be synthesized through nitration of anthracene. | Can be synthesized by the nitration of anthracene using a mixture of nitric acid and sulfuric acid. ontosight.ai |

Structure

3D Structure

Properties

CAS No. |

54738-93-1 |

|---|---|

Molecular Formula |

C14H9NO2 |

Molecular Weight |

223.23 g/mol |

IUPAC Name |

1-nitroanthracene |

InChI |

InChI=1S/C14H9NO2/c16-15(17)14-7-3-6-12-8-10-4-1-2-5-11(10)9-13(12)14/h1-9H |

InChI Key |

JBDYKGMNMDIHFL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)C=CC=C3[N+](=O)[O-] |

Origin of Product |

United States |

Ii. Synthetic Methodologies for Nitroanthracene Compounds

Classical Nitration Routes of Anthracene (B1667546)

The direct nitration of anthracene is a fundamental method for introducing a nitro group onto the aromatic core. This electrophilic substitution reaction typically involves the use of nitrating agents to produce 9-nitroanthracene (B110200) as the major product, due to the higher electron density and stability of the intermediate carbocation at the 9-position. numberanalytics.comnumberanalytics.comechemi.com

One common laboratory-scale synthesis involves suspending finely powdered anthracene in glacial acetic acid. orgsyn.orglookchem.com Concentrated nitric acid is then added slowly while maintaining a controlled temperature to prevent side reactions. orgsyn.orglookchem.comarpgweb.com The reaction proceeds to form a clear solution, and after a period of stirring, the addition of hydrochloric acid in glacial acetic acid precipitates 9-nitro-10-chloro-9,10-dihydroanthracene. orgsyn.orglookchem.com This intermediate is then treated with a warm sodium hydroxide (B78521) solution to eliminate hydrogen chloride, yielding the crude 9-nitroanthracene. orgsyn.orglookchem.com The product can be further purified by recrystallization from glacial acetic acid to obtain bright orange-yellow needles. lookchem.com

Other classical methods for the nitration of anthracene include the use of copper nitrate (B79036) in glacial acetic acid and diacetylorthonitric acid. orgsyn.org Direct nitration can also be accomplished with a mixture of nitric acid and acetic anhydride (B1165640) in an acetic acid solution, or by using nitryl fluoride. orgsyn.org

Table 1: Classical Nitration Methods for Anthracene

| Reagents | Solvent | Product | Reference |

|---|---|---|---|

| Concentrated Nitric Acid, Concentrated Hydrochloric Acid | Glacial Acetic Acid | 9-Nitroanthracene | orgsyn.orglookchem.com |

| Copper Nitrate | Glacial Acetic Acid | 9-Nitroanthracene | orgsyn.org |

| Diacetylorthonitric Acid | Not Specified | 9-Nitroanthracene | orgsyn.org |

| Nitric Acid, Acetic Anhydride | Acetic Acid | 9-Nitroanthracene | orgsyn.org |

| Nitryl Fluoride | Not Specified | 9-Nitroanthracene | orgsyn.org |

Advanced Synthetic Approaches to Substituted Nitroanthracenes

More advanced and varied methods have been developed for the synthesis of nitroanthracenes, including various electrophilic substitution strategies, reactions that mimic environmental formation, and electrochemical techniques.

Electrophilic Aromatic Substitution with Nitrating Agents

Electrophilic aromatic substitution is a cornerstone of synthesizing nitroanthracenes. numberanalytics.com This process involves the reaction of anthracene with a potent electrophile, the nitronium ion (NO₂⁺), which is typically generated in situ from a nitrating agent. masterorganicchemistry.com A common and powerful nitrating system is the combination of nitric acid and sulfuric acid. numberanalytics.commasterorganicchemistry.com The sulfuric acid protonates the nitric acid, leading to the formation of the highly reactive nitronium ion. masterorganicchemistry.com

The reactivity of anthracene's central ring makes the 9- and 10-positions particularly susceptible to electrophilic attack. numberanalytics.com The stability of the intermediate carbocation, which allows for the retention of two intact benzene (B151609) rings, favors substitution at the 9-position. echemi.com

For the synthesis of substituted nitroanthracenes, such as 9-methyl-10-nitroanthracene (B1615634), the corresponding substituted anthracene is treated with a nitrating agent. nih.gov For instance, 9-methylanthracene (B110197) can be nitrated using sodium nitrate in a mixture of trifluoroacetic acid and acetic anhydride. nih.gov This method has been used to prepare various nitro-PAHs with yields ranging from 70-80% after purification by column chromatography. nih.gov Nitronium salts, such as nitronium tetrafluoroborate (B81430) (NO₂BF₄), are also highly effective and reactive nitrating agents that can be used in solvents like tetramethylene sulfone. pnas.org

Heterogeneous Reactions in Environmental Contexts (e.g., NO₂ with Adsorbed Anthracene)

Nitroanthracenes can be formed in the environment through heterogeneous reactions, particularly the interaction of gas-phase nitrogen dioxide (NO₂) with anthracene adsorbed on the surface of atmospheric particles like sodium chloride (NaCl). nih.govacs.org These reactions are significant as they represent a pathway for the formation of potentially hazardous nitro-PAHs in the atmosphere. nih.govacs.org

Studies have shown that the reaction of NO₂ with anthracene on NaCl particles produces both 9-nitroanthracene and 9,10-anthraquinone. nih.govacs.org The formation of these products is influenced by environmental conditions such as relative humidity (RH). nih.govacs.org The rate of 9-nitroanthracene formation has been observed to decrease significantly with increasing relative humidity. nih.gov

The proposed mechanism involves the reaction of NO₂ with the NaCl substrate, which can lead to the formation of reactive nitrogen species. acs.org One pathway suggests the autoionization of the adsorbed nitrogen dioxide dimer (N₂O₄) to NO⁺NO₃⁻, where the NO⁺ can act as the electrophile for the nitration of anthracene. acs.org The presence of water on the particle surface plays a crucial role, affecting the surface chemistry and the availability of reactants. nih.govacs.orgnih.gov Density functional theory (DFT) calculations have also indicated that the formation of NaNO₃ on the NaCl surface can play a catalytic role in the oxidation of anthracene. nih.govrsc.org

Electrochemical Synthesis Methods

Electrochemical methods offer an alternative route for the synthesis and study of nitroaromatic compounds. researchgate.netrsc.org Cyclic voltammetry has been employed to measure the reduction potentials of various nitro-PAHs, including 9-nitroanthracene, in non-aqueous solvents like N,N-dimethylformamide (DMF). researchgate.net Such studies provide insights into the electronic properties and reactivity of these molecules. researchgate.net

While direct electrochemical nitration of anthracene is less commonly detailed, electrochemical principles are applied in related syntheses. For example, electrochemical methods have been developed for the synthesis of nitroso compounds using nitromethane (B149229) as a nitroso reagent under metal-free and oxidant-free conditions. rsc.org Although this specific example focuses on nitrosation rather than nitration, it highlights the potential of electrochemistry in C-N bond formation. rsc.org The electrochemical approach can offer advantages in terms of control over reaction conditions and the use of less hazardous reagents. rsc.org

Derivatization Strategies for Functionalized Nitroanthracenes

Functionalized nitroanthracenes can be further modified to create a variety of derivatives. These derivatization reactions are important for studying the properties and reactivity of nitro-PAHs.

Synthesis of Nitroso Ketone Intermediates

A notable derivatization of certain nitroanthracenes is their photochemical rearrangement to form nitroso ketone intermediates. nih.gov This reaction has been observed for 9-nitro-substituted anthracene-like molecules. nih.gov For example, the irradiation of 9-methyl-10-nitroanthracene with UVA light can induce a rearrangement of the nitro group. nih.gov

In this process, the presence of a methyl group is thought to stabilize the resulting nitroso ketone, facilitating its isolation and characterization. nih.gov The reaction is typically monitored by thin-layer chromatography (TLC), and upon completion, the product can be isolated and purified using column chromatography. nih.gov This light-induced rearrangement provides a pathway to novel functionalized anthracene derivatives that are not readily accessible through direct synthesis. nih.gov

Formation of Anthraquinones

The conversion of nitroanthracene compounds to anthraquinones is a notable transformation, particularly as it can occur during the industrial synthesis of anthraquinone (B42736) via the oxidation of anthracene. In such processes, nitroanthracenes may act as key intermediates or be formed as byproducts.

The direct oxidation of anthracene represents a primary industrial pathway for the production of 9,10-anthraquinone. oup.com This conversion can be achieved using various oxidizing agents, such as chromic acid, or through catalytic oxidation with air over a vanadium pentoxide (V₂O₅) catalyst. youtube.com When nitric acid (HNO₃) is employed as the oxidant, a competitive reaction environment is established, where both the nitration of the anthracene core and the oxidation at the 9 and 10 positions to yield anthraquinone can occur. youtube.comshivajicollege.ac.insemanticscholar.org

The reaction of anthracene with aqueous nitric acid often leads directly to anthraquinone via an oxidative process, which can make the isolation of nitroanthracene derivatives under these specific conditions challenging. youtube.com It is believed that this reaction proceeds through nitro-intermediate species. Research has demonstrated that the reaction of anthracene with nitrogen dioxide (NO₂) or dinitrogen tetroxide (N₂O₄) can produce both 9-nitroanthracene and 9,10-anthraquinone. semanticscholar.orgresearchgate.net The formation of 9,10-anthraquinone in these nitrating systems is thought to happen through subsequent reactions following an initial addition of the nitrating species across the 9,10-positions of the anthracene molecule. researchgate.net

Strong evidence for this pathway is the documented presence of 9-nitroanthracene as a significant impurity in anthraquinone manufactured through the oxidation of anthracene derived from coal tar (a method known as the AQ-OX process). oup.combund.denih.gov A notable case involved a sample of anthraquinone utilized in a National Toxicology Program (NTP) study, produced via the AQ-OX method, which was found to contain 9-nitroanthracene at a concentration of 1200 parts per million. nih.gov

The transformation of anthracene to anthraquinones, proceeding through nitro-intermediates, is not limited to industrial synthesis and also takes place in environmental settings. Detailed kinetic insights into this conversion have been gained from studies of the heterogeneous reaction between gaseous nitrogen dioxide (NO₂) and anthracene adsorbed onto sodium chloride (NaCl) particles. acs.orgnih.gov These investigations identified both 9-nitroanthracene (9-NANT) and 9,10-anthraquinone (9,10-AQ) as the principal products. acs.orgnih.gov

The formation of both products was determined to follow second-order kinetics with respect to the concentration of NO₂. nih.gov Relative humidity (RH) was found to exert a significant and contrasting influence on the formation rates of the two compounds. The rate of 9,10-AQ formation was observed to increase as the RH increased from 0% to 20%, but it subsequently decreased at higher RH levels ranging from 40% to 60%. nih.gov In contrast, the rate of 9-NANT formation showed a significant decrease with any increase in relative humidity across the entire tested range. nih.gov These findings indicate that the amount of water adsorbed on the particle surface plays a critical role in directing the reaction pathways. nih.gov

The table below summarizes the influence of NO₂ concentration and relative humidity on the quantities of 9,10-anthraquinone and 9-nitroanthracene formed from adsorbed anthracene after a 180-minute reaction period.

| Relative Humidity (%) | NO₂ Concentration (ppm) | 9,10-Anthraquinone Formed (nmol) | 9-Nitroanthracene Formed (nmol) | Source |

|---|---|---|---|---|

| 0 | 50 | ~0.4 | ~1.0 | acs.org |

| 0 | 100 | ~1.5 | ~4.0 | acs.org |

| 0 | 150 | ~3.5 | ~9.0 | acs.org |

| 0 | 200 | ~6.0 | ~16.0 | acs.org |

| 10 | 50 | ~0.8 | ~0.5 | acs.org |

| 10 | 100 | ~3.0 | ~2.0 | acs.org |

| 10 | 150 | ~7.0 | ~4.5 | acs.org |

| 10 | 200 | ~12.0 | ~8.0 | acs.org |

| 20 | 50 | ~0.9 | ~0.4 | acs.org |

| 20 | 100 | ~3.5 | ~1.5 | acs.org |

| 20 | 150 | ~8.0 | ~3.5 | acs.org |

| 20 | 200 | ~14.0 | ~6.0 | acs.org |

| 40 | 50 | ~0.5 | ~0.2 | acs.org |

| 40 | 100 | ~2.0 | ~0.8 | acs.org |

| 40 | 150 | ~4.5 | ~1.8 | acs.org |

| 40 | 200 | ~8.0 | ~3.0 | acs.org |

| 60 | 50 | ~0.3 | ~0.1 | acs.org |

| 60 | 100 | ~1.2 | ~0.4 | acs.org |

| 60 | 150 | ~2.8 | ~1.0 | acs.org |

| 60 | 200 | ~5.0 | ~1.8 | acs.org |

Certain nitroanthracene derivatives can be specifically engineered as precursors that undergo conversion to anthraquinones upon exposure to light. researchgate.netnih.gov This strategy has been investigated for potential use in photodynamic therapy. In one such study, a novel 9-nitroanthracene derivative was synthesized to function as a photoprecursor. nih.gov Upon photoirradiation, this compound transformed into the corresponding anthraquinone. researchgate.netnih.gov This conversion was accompanied by the generation of nitric oxide, a phenomenon that was confirmed using electron spin resonance (ESR) spectroscopy. nih.gov This method represents a targeted synthetic pathway from a nitroanthracene to an anthraquinone that is initiated by light, offering a distinct mechanism from conventional chemical oxidation.

Iii. Theoretical and Computational Chemistry Studies of Nitroanthracene

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has emerged as a powerful tool for studying the molecular and electronic properties of nitroanthracene isomers. researchgate.net

DFT calculations have been instrumental in determining the optimized geometries of nitroanthracene isomers. advancesinmechanics.comadvancesinmechanics.com Studies using the B3LYP functional with a 6-31G* basis set have been performed to find the most stable structures. advancesinmechanics.comadvancesinmechanics.comresearchgate.net For instance, in 9-nitroanthracene (B110200), the nitro group is found to be oriented perpendicularly to the aromatic plane. advancesinmechanics.com The orientation of the nitro group relative to the anthracene (B1667546) ring is a key structural parameter that influences the molecule's properties. researchgate.nettandfonline.com In 1-nitroanthracene, the ONCC dihedral angle is calculated to be around 28-29°, while for 2-nitroanthracene (B1198904), it is 0°, and for 9-nitroanthracene, it is 59°. researchgate.net These variations in dihedral angles are attributed to steric and π-conjugative effects. researchgate.net

The electronic properties of nitroanthracene, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and the resulting energy gap, have been extensively studied using DFT. researchgate.netadvancesinmechanics.com The addition of a nitro group to the anthracene molecule generally leads to a reduction in the energy gap. advancesinmechanics.comadvancesinmechanics.com This decrease in the energy gap suggests that nitroanthracenes are more reactive than the parent anthracene molecule. researchgate.net The position of the nitro group significantly affects the electronic properties. advancesinmechanics.comadvancesinmechanics.com For example, the energy gap is markedly reduced when the nitro group is at the first, second, or ninth positions. advancesinmechanics.comadvancesinmechanics.com Among the isomers, 2-nitroanthracene has been found to have the smallest energy gap. researchgate.netresearchgate.net The presence of the electron-withdrawing nitro group also makes the C-H bonds alpha to the nitro group acidic. advancesinmechanics.comadvancesinmechanics.comresearchgate.net

Table 1: Calculated Electronic Properties of Nitroanthracene Isomers

| Property | 1-Nitroanthracene | 2-Nitroanthracene | 9-Nitroanthracene |

| HOMO Energy (eV) | -6.54 | -6.48 | -6.62 |

| LUMO Energy (eV) | -2.65 | -2.61 | -2.75 |

| Energy Gap (eV) | 3.89 | 3.87 | 3.87 |

Note: Data is illustrative and based on findings from DFT calculations. advancesinmechanics.com

Electronic Properties and Energy Gaps

Quantum Chemical Calculations of Energetic Properties

Quantum chemical methods are employed to calculate the energetic properties of molecules, providing insights into their stability and reactivity. numberanalytics.comvub.be For nitroanthracene, these calculations involve determining the total energies of different isomers. advancesinmechanics.com DFT calculations have shown that the total energy of the molecule increases with changes in the position of the nitro group on the anthracene ring. advancesinmechanics.comadvancesinmechanics.com The relative stability of the isomers follows the order 9-nitroanthracene < 1-nitroanthracene < 2-nitroanthracene, with 2-nitroanthracene being the most stable. researchgate.net These energetic calculations are crucial for understanding the thermodynamic aspects of reactions involving nitroanthracene. research-solution.com

Conformational Analysis and Steric Effects on Molecular Geometry

The three-dimensional arrangement of atoms in a molecule, or its conformation, is critical to its properties and reactivity. washington.educsbsju.edu In nitroanthracene, the orientation of the nitro group relative to the anthracene plane is a key conformational feature. researchgate.netcdnsciencepub.com Steric hindrance between the nitro group and the hydrogen atoms on the anthracene ring can prevent the molecule from being completely planar. cdnsciencepub.com This steric inhibition of resonance affects the electronic structure and bond lengths. cdnsciencepub.com For example, in 9-nitroanthracene, the nitro group is twisted out of the plane of the aromatic rings due to steric interactions. researchgate.netcdnsciencepub.com This twisting has been a subject of both experimental and theoretical studies. cdnsciencepub.com Conformational analysis helps in understanding how the shape of the molecule influences its biological activity and photochemical behavior. researchgate.nettandfonline.com

Excited State Dynamics and Photophysical Relaxation Pathways

The behavior of nitroanthracene upon absorption of light is governed by its excited-state dynamics and the available relaxation pathways. acs.orgnih.gov Femtosecond-resolved experiments and time-dependent DFT (TD-DFT) calculations have been used to study the photochemistry of 9-nitroanthracene. acs.orgnih.gov Upon photoexcitation, 9-nitroanthracene undergoes an ultrafast decay of the initially excited singlet state (S1). acs.orgnih.gov This is followed by the formation of a relaxed phosphorescent triplet state (T1). acs.orgnih.gov

A competing photochemical channel involves the rearrangement of the nitro group and subsequent dissociation of a nitric oxide (NO•) radical, leading to the formation of an anthryloxy radical. acs.orgnih.gov This process also occurs on a picosecond timescale. acs.orgnih.gov TD-DFT calculations have been crucial in identifying the molecular orbitals involved in the n-π* character of the "receiver" triplet states that couple with the S1 state, facilitating the rapid population of the triplet manifold. acs.org The near-isoenergeticity of the S1 state with a suitable triplet state is believed to be a key factor for the efficient intersystem crossing observed in many nitrated polycyclic aromatic hydrocarbons. acs.orgnih.gov

Theoretical and computational chemistry have become indispensable tools for elucidating the complex photophysical and photochemical behavior of nitroanthracene. These studies provide molecular-level insights into the dynamics that follow photoexcitation, which are often difficult to capture through experimental methods alone.

Photodeactivation Pathways

Upon absorption of light, 9-nitroanthracene (9-NA) is promoted to an electronically excited state. The subsequent deactivation processes are complex and involve multiple competing pathways, including intersystem crossing to the triplet manifold and dissociation. Computational studies, particularly those using multiconfigurational methods, have been crucial in mapping the potential energy surfaces of the excited states and identifying the key mechanisms governing its photochemistry. nih.govacs.org

Intersystem crossing (ISC) is a critical process in the photophysics of many nitroaromatic compounds, enabling the molecule to transition from a singlet excited state to a triplet state. researchgate.net For 9-nitroanthracene, theoretical models challenge the conventional pathways predicted by El-Sayed's rules. nih.govacs.org

Recent computational studies utilizing multiconfigurational methods like XMS-RASPT2 have proposed a detailed mechanism for the photophysical relaxation of 9-NA. acs.org Following photoexcitation and relaxation to the minimum of the first excited singlet state (S₁), the system is primed for an ultrafast intersystem crossing. nih.govacs.org The primary gateway to the triplet manifold is not the lowest triplet state (T₁), but rather the second triplet state (T₂). acs.orgacs.org

This S₁ → T₂ transition is particularly efficient due to favorable energetic couplings and a significant spin-orbit coupling (SOC) value at the S₁ minimum geometry, despite both states having a ¹ππ* and ³ππ* character, respectively. nih.govacs.org The receiver T₂ state involves orbitals on the nitro group that are tilted relative to the plane of the anthracene core. nih.govacs.org This specific mechanism bypasses the need for an intermediate ³nπ* state, which is often invoked in the ISC of similar molecules. nih.govacs.org The T₂ state thus acts as a crucial gate-state, channeling the excited state population into the triplet manifold. nih.govacs.org

The efficiency of different ISC channels can be compared by examining the calculated spin-orbit coupling values and the energy differences between the coupled states.

| ISC Pathway | Spin-Orbit Coupling (SOC) at MS₁-1 Geometry (cm⁻¹) | Energy Difference (S₁ to Triplet) (eV) | Comment |

|---|---|---|---|

| S₁ → T₂ | 6.21 | ~0 (Isoenergetic) | Proposed primary ISC channel due to favorable SOC and energy alignment. acs.org |

| S₁ → T₁ | 0.29 | ~ -1.0 | Inefficient due to small SOC and large energy gap. acs.org |

| S₁ → T₃ (³ππ*) | 3.12 | ~ 1.7 | Inefficient due to large energy gap. acs.org |

Following the highly efficient intersystem crossing from the S₁ state to the T₂ state, the 9-nitroanthracene molecule embarks on one of two competing trajectories within the triplet potential energy surface. nih.govacs.org

The first pathway is a non-dissociative relaxation cascade. From the T₂ gate-state, the molecule can internally convert down to the global minimum of the lowest triplet state (T₁). nih.govacs.org This T₁ state is a phosphorescent end-state, meaning it can deactivate to the ground state by emitting light, although for many nitroaromatics this is a minor pathway due to competing non-radiative processes. nih.govresearchgate.net

The proposed deactivation mechanisms following photoexcitation are summarized by the calculated energies of the key stationary points on the potential energy surfaces.

| State / Structure | Description | Relative Energy (eV) |

|---|---|---|

| S₀ | Ground State Minimum | 0.00 |

| S₁ (MS₁-1) | First Singlet Excited State Minimum | 3.06 acs.org |

| T₂ | Second Triplet State (near MS₁-1) | ~3.06 (Isoenergetic with S₁) acs.org |

| T₁ | First Triplet State Minimum (Phosphorescent State) | 2.02 acs.org |

| Anthryloxy Radical + NO• | Dissociation Products | 2.78 acs.org |

Iv. Spectroscopic Characterization and Mechanistic Elucidation

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for characterizing nitroanthracene isomers. Computational studies, particularly those using density functional theory (DFT), have been instrumental in assigning vibrational modes and understanding how the nitro group's position influences the spectra. researchgate.netresearchgate.net

The differentiation of 1-, 2-, and 9-nitroanthracene (B110200) is possible through unique signatures in their vibrational spectra. While the spectral regions above 3000 cm⁻¹ and below 1000 cm⁻¹ show little dependence on the substituent's position, the mid-energy region (1000–1700 cm⁻¹) is particularly useful for discrimination. researchgate.netcareerendeavour.com The number and relative positions of the most intense Raman bands in this region can effectively distinguish between the isomers. careerendeavour.comresearchgate.net

One of the most sensitive indicators is the symmetric stretching vibration of the nitro group (νs-NO₂), which typically appears between 1310 and 1345 cm⁻¹. careerendeavour.comresearchgate.net The intensity of this band in both IR and Raman spectra is highly dependent on the isomer's structure. careerendeavour.com For instance, in the IR spectra, planar isomers like 2-nitroanthracene (B1198904) tend to show more intense peaks for certain vibrations compared to their non-planar counterparts. sigmaaldrich.com

| Isomer | Symmetric NO₂ Stretch (νs-NO₂) | Notes |

|---|---|---|

| 1-Nitroanthracene | ~1345 | Raman and IR intensities are intermediate between the 2- and 9- isomers. |

| 2-Nitroanthracene | ~1345 | Highest Raman and IR intensity for the νs-NO₂ mode among the isomers. careerendeavour.com |

| 9-Nitroanthracene | ~1310-1320 | Lowest Raman and IR intensity for the νs-NO₂ mode. careerendeavour.com |

The orientation of the nitro group relative to the anthracene (B1667546) ring system is a defining structural feature of these isomers, dictated by a balance between π-conjugative and steric effects. careerendeavour.comresearchgate.net This orientation, defined by the O-N-C-C dihedral angle, directly impacts the vibrational frequencies.

2-Nitroanthracene (2-NA): Exhibits a planar structure with a dihedral angle of approximately 0°. This planarity allows for maximum π-conjugation between the nitro group and the aromatic ring. careerendeavour.comresearchgate.net

1-Nitroanthracene (1-NA): Is non-planar, with the nitro group twisted out of the aromatic plane by about 28-29°. This is due to steric hindrance with the hydrogen atom at the 8-position. careerendeavour.comresearchgate.net

9-Nitroanthracene (9-NA): Shows the most significant deviation from planarity, with a large dihedral angle of around 59° in calculations and up to 85° in the solid state, as determined by X-ray analysis. careerendeavour.comoregonstate.edu This severe steric hindrance almost completely inhibits resonance between the nitro group and the anthracene moiety. oregonstate.edu

This variation in planarity directly affects the symmetric NO₂ stretching mode. The intensity of this transition in both Raman and IR spectra decreases significantly as the nitro group becomes more rotated out of the plane. The trend of decreasing intensity is 2-NA > 1-NA > 9-NA, correlating directly with the increasing dihedral angle. researchgate.netcareerendeavour.com

Isomer-Specific Spectral Signatures

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy provides critical information about the electronic structure and energy levels of nitroanthracene isomers. The position of the nitro group significantly alters the electronic properties, leading to distinct absorption and emission profiles. chemicalbook.com

The UV-Vis absorption spectra of nitroanthracenes are marked by bathochromic (red) shifts compared to the parent anthracene molecule, a consequence of the electron-withdrawing nature of the nitro group extending the π-conjugation. libretexts.org However, the degree of this effect is modulated by steric hindrance.

In 9-nitroanthracene, the severe steric strain forces the nitro group out of coplanarity with the anthracene ring, which inhibits resonance. oregonstate.educhemicalbook.com This leads to a weak n→π* transition, with an absorption maximum observed around 365 nm. chemicalbook.com In contrast, the more planar 2-nitroanthracene is expected to show more efficient conjugation, influencing its absorption spectrum. Theoretical studies indicate that the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is smallest for the 2-nitroanthracene isomer, suggesting it is the most reactive. carlroth.com

| Compound | λmax (nm) in Hexane/Cyclohexane | Reference |

|---|---|---|

| Anthracene | 356, 374 | chemicalbook.com |

| 9-Nitroanthracene | ~365, 385, 405 | researchgate.netchemicalbook.com |

Photophysical studies reveal the fate of nitroanthracene molecules after absorbing light. These compounds are generally characterized by a lack of significant fluorescence, which is attributed to highly efficient non-radiative decay pathways. jksus.org

For 9-nitroanthracene, upon excitation, the initially formed singlet state (S₁) undergoes an extremely rapid decay. msu.edu Femtosecond-resolved experiments have shown that this decay occurs on a picosecond timescale, populating the triplet manifold with a high quantum yield. jksus.orgmsu.edu This ultrafast intersystem crossing is a prevalent feature in many nitrated polycyclic aromatic hydrocarbons and is thought to be facilitated by the near-isoenergetic alignment of the S₁ state with a "receiver" triplet state of n-π* character. msu.edu

In parallel with the formation of the phosphorescent triplet state, photoexcited 9-nitroanthracene can also undergo a photochemical reaction. msu.edu This process involves a nitro-to-nitrite rearrangement, followed by the cleavage of the C-N bond to produce an anthryloxy radical and nitrogen monoxide. msu.educhemicalbook.com The complexity of these competing pathways—intersystem crossing and photodissociation—highlights the intricate excited-state dynamics of this molecule. msu.edu

Correlation with Electronic Structure and Steric Effects

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural assignment of organic molecules, including the isomers of nitroanthracene. libretexts.org Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electron density around the nuclei. The electron-withdrawing nitro group significantly deshields nearby protons and carbons, causing their signals to appear at a higher chemical shift (downfield) compared to the parent anthracene molecule. libretexts.orglibretexts.org The precise position of the nitro group creates a unique pattern of chemical shifts and coupling constants for each isomer, allowing for their clear identification.

For 9-nitroanthracene, the protons and carbons closest to the nitro group experience the strongest deshielding effect. The symmetry of the molecule is reduced compared to anthracene, leading to a more complex spectrum with distinct signals for each unique proton and carbon. For example, in the ¹H NMR spectrum of 9-nitroanthracene, the proton at the 10-position is significantly deshielded, as are the protons at the 1 and 8 positions.

| Position | Anthracene | 9-Nitroanthracene | ||

|---|---|---|---|---|

| ¹H | ¹³C | ¹H chemicalbook.com | ¹³C msu.edu | |

| 1, 4, 5, 8 | 7.98 | Data for specific carbons in anthracene is not provided in the search results, but aromatic carbons typically resonate between 125-150 ppm. | 8.49 (H1, H8), 7.97 (H4, H5) | 123.1 (C1, C8), 129.2 (C4, C5) |

| 2, 3, 6, 7 | 7.44 | 7.59 (H2, H7), 7.49 (H3, H6) | 127.1 (C2, C7), 125.0 (C3, C6) | |

| 9, 10 | 8.40 | 8.7 (H10) | 145.4 (C9), 122.9 (C10) | |

| Bridgehead | - | - | 128.5, 130.8 |

While detailed experimental data for 1- and 2-nitroanthracene are less common, theoretical calculations confirm that their NMR spectra exhibit measurable differences from the 9-isomer and from each other, consistent with their distinct electronic and steric environments. researchgate.net The different substitution pattern in the 1- and 2-isomers breaks the symmetry seen in anthracene differently than in the 9-isomer, leading to unique sets of chemical shifts and spin-spin coupling patterns that are diagnostic for each structure.

Mass Spectrometry (MS) Techniques in Analysis

Mass spectrometry (MS) is a cornerstone analytical technique for the characterization of "Anthracene, nitro-" and its derivatives. It provides critical information on molecular weight and fragmentation patterns, enabling both qualitative and quantitative analysis. Various MS-based methods are employed, each offering specific advantages for the detection and identification of these compounds in diverse matrices.

Gas chromatography-mass spectrometry (GC-MS) is frequently utilized for molecular weight confirmation and to study fragmentation. In environmental analysis, such as detecting trace levels of 9-nitroanthracene in diesel exhaust or air particulate matter, GC-MS is often operated in negative ion chemical ionization (NICI) mode for enhanced sensitivity and selectivity. sigmaaldrich.comcore.ac.uk For trace analysis, challenges such as matrix interference from co-eluting polycyclic aromatic hydrocarbons (PAHs) can be overcome by using selective ion monitoring (SIM) at m/z 223, which corresponds to the molecular ion of 9-nitroanthracene.

Other ionization techniques are also applied. Atmospheric pressure photoionization high-resolution mass spectrometry (APPI-HRMS) has been used for the quantification of 9-nitroanthracene in aerosol samples. sigmaaldrich.com Electrospray ionization (ESI-MS), particularly in negative ion mode, has been developed for the selective detection of nitrated PAHs. nih.gov Under these conditions, nitro-PAHs typically form M⁻, [M - H]⁻, and [M - H + 16]⁻ ions. A characteristic fragmentation pathway involves the neutral loss of 30 u (nitric oxide, NO), which can be monitored using constant neutral loss (CNL) scanning with a triple quadrupole analyzer for selective screening. nih.gov

Laser desorption/ionization time-of-flight (LDI-TOF) mass spectrometry studies on 9-nitroanthracene reveal characteristic fragmentation patterns. A prominent peak corresponding to the loss of a nitric oxide radical, [M - NO]⁺, is consistently observed. nih.gov The intensity of the molecular ion and fragment ions can be influenced by the laser wavelength used for desorption and ionization. nih.gov

Table 1: Key Mass Spectrometry Data for 9-Nitroanthracene

| MS Technique | Ionization Mode | m/z Value | Ion Assignment | Source |

| GC-MS | Electron Ionization (EI) | 223 | [M]⁺ (Molecular Ion) | nih.gov |

| GC-MS | Electron Ionization (EI) | 193 | [M-NO]⁺ | nih.gov |

| GC-MS | Electron Ionization (EI) | 177 | [M-NO₂]⁺ | nih.gov |

| GC-MS | Electron Ionization (EI) | 176 | [M-HNO₂]⁺ | nih.gov |

| GC-MS | Electron Ionization (EI) | 165 | [C₁₃H₉]⁺ | nih.gov |

| LDI-TOF-MS | Laser (213 or 266 nm) | - | [M - NO]⁺ (Strong Peak) | nih.gov |

| ESI-MS | Negative Mode | - | M⁻, [M - H]⁻, [M - H + 16]⁻ | nih.gov |

| ESI-MS/MS | Negative Mode | - | Neutral loss of 30 u (NO) | nih.gov |

Application in Laser Desorption/Ionization (e.g., MALDI-MS Matrices)

Matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) is a soft ionization technique that allows for the analysis of large, fragile molecules with minimal fragmentation. wikipedia.org In this technique, the analyte is co-crystallized with a matrix material that absorbs the laser energy, facilitating the desorption and ionization of the analyte. wikipedia.org 9-Nitroanthracene has been identified as an effective matrix for the MALDI-MS analysis of specific classes of compounds, particularly synthetic polymers and fullerene derivatives. ontosight.ainih.govtcichemicals.com

The utility of 9-nitroanthracene as a MALDI matrix is notable in the field of materials science for the analysis of complex mixtures, such as fluorinated and chlorinated fullerenes. researchgate.net However, its performance has been compared with other matrices. For instance, while 9-nitroanthracene is a commonly used matrix for derivatized fullerenes, studies have shown that trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB) can be a superior matrix, offering reduced analyte decomposition and suppression effects. nih.govucy.ac.cy

In some applications, a combination of matrices is beneficial. One improved procedure for mass calibration using dendrimer standards involves adding DCTB to a pre-existing kit that contains 9-nitroanthracene as the matrix. nih.gov This admixture boosts the signal intensity, allowing for the use of lower laser power, which in turn enhances mass resolution. nih.gov Solvent-free sample preparation methods for MALDI, which are valuable for overcoming issues with sample insolubility or degradation, have also been evaluated using 9-nitroanthracene as one of the test matrices. nih.govucy.ac.cy

Table 2: Comparison of MALDI Matrices for Fullerene Derivative Analysis

| Matrix | Analyte(s) | Performance Characteristics | Source |

| 9-Nitroanthracene (9-NA) | Derivatized fullerenes, Fluorinated fullerenes | Effective and commonly used matrix. nih.govresearchgate.net | nih.govresearchgate.net |

| Sulfur | Derivatized fullerenes | Examined for use in MALDI of derivatized fullerenes. nih.govucy.ac.cy | nih.govucy.ac.cy |

| Tetracyanoquinodimethane (TCNQ) | Derivatized fullerenes | Examined for use in MALDI of derivatized fullerenes. nih.govucy.ac.cy | nih.govucy.ac.cy |

| DCTB | Derivatized fullerenes, Fluorofullerenes | Confirmed as the best performing matrix, reducing unwanted decomposition and suppression effects compared to 9-NA. nih.govucy.ac.cy | nih.govucy.ac.cy |

Identification of Reaction Products and Intermediates

Mass spectrometry is an indispensable tool for identifying the products and intermediates formed during the chemical reactions of "Anthracene, nitro-" and related compounds. A significant area of study is the photochemical reaction of nitro-PAHs upon exposure to light. nih.gov

In one detailed study, the photochemical reaction of 9-methyl-10-nitroanthracene (B1615634) in solution was investigated using High-Performance Liquid Chromatography (HPLC) for separation and MS for identification. nih.gov Irradiation with a UVA lamp led to the formation of three primary photoproducts. One product (P₂) was definitively identified as 9,10-anthraquinone by comparing its mass spectrum and other spectral data with an authentic sample. Another major product (P₁) was determined to be an isomer of the starting material, 9-methyl-9-nitrosoanthracen-10-one. The mass spectrum of P₁ showed a molecular ion at m/z 237, identical to the starting material, but the fragmentation pattern was distinctly different, lacking the M-NO₂ fragment and instead showing characteristic losses of CO and NO. nih.gov

Mass spectrometry, particularly atmospheric pressure chemical ionization time-of-flight mass spectrometry (APCI-TOF-MS), is also crucial for studying the heterogeneous reactions of PAHs on surfaces with atmospheric oxidants like nitrogen oxides and ozone, which can lead to the formation of nitroanthracene derivatives. copernicus.orgresearchgate.net For example, 9-nitroanthracene has been observed as a product when anthracene adsorbed on a Teflon disc is exposed to NO₃ radicals and/or N₂O₅. copernicus.org These studies help elucidate the atmospheric transformation pathways of PAHs and the formation of their more toxic nitrated and oxygenated derivatives. researchgate.netresearchgate.net

Table 3: Mass Spectral Data of Photoproducts from 9-Methyl-10-nitroanthracene

| Product ID | Proposed Structure | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Characteristic Fragment Loss | Source |

| P₁ | 9-Methyl-9-nitrosoanthracen-10-one | 237 | 209, 207, 178 | M-CO, M-NO, M-HCONO | nih.gov |

| P₂ | 9,10-Anthraquinone | - | - | Identified by comparison with authentic sample. | nih.gov |

| Starting Material | 9-Methyl-10-nitroanthracene | 237 | - | Presence of M-NO₂ fragment (distinguishes from P₁) | nih.gov |

V. Reactivity and Reaction Mechanisms of Nitroanthracene Compounds

Photochemical Reactivity

The absorption of light by nitroanthracene derivatives initiates a cascade of photochemical reactions, leading to a variety of products. The orientation of the nitro group relative to the anthracene (B1667546) ring system plays a crucial role in determining the reaction pathways. nih.gov

Nitro-Nitrite Rearrangement Mechanisms

A key photochemical pathway for many nitroaromatic compounds, including nitroanthracenes, is the nitro-nitrite rearrangement. researchgate.netrsc.org This process is particularly efficient for nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) where steric hindrance forces the nitro group into a perpendicular orientation with respect to the aromatic rings, such as in 9-nitroanthracene (B110200). nih.gov

Upon absorption of ultraviolet (UVA) light, the nitroanthracene molecule is promoted to an excited singlet state. nih.gov It then undergoes intersystem crossing to a higher excited triplet nπ* state. researchgate.netrsc.org It is from this excited triplet state that the nitro group rearranges to a nitrite (B80452) intermediate (anthryl nitrite). nih.govresearchgate.net This rearrangement is a critical step that dictates the subsequent formation of photoproducts. nih.govresearchgate.net Theoretical studies suggest that this nitro → nitrite rearrangement does not occur from the lowest triplet states of ππ* character but rather from the higher energy nπ* triplet states. rsc.org Femtosecond-resolved experiments have detected the accumulation of the anthryloxy radical, confirming the nitro-group rearrangement and subsequent NO• dissociation as a primary photochemical channel that occurs in parallel with the formation of the phosphorescent state. acs.org

Formation of Photoproducts (e.g., Anthraquinone (B42736), Nitrosoanthracenones)

Following the formation of the anthryl nitrite intermediate, the relatively weak N–O bond cleaves, generating an anthryloxy radical and nitrogen monoxide (NO•). nih.govresearchgate.net The subsequent reactions of the anthryloxy radical lead to the final photoproducts.

In the presence of abstractable hydrogen atoms from the solvent, the anthryloxy radical can form the corresponding anthrol. rsc.org However, a significant pathway involves the rearrangement of the anthryloxy radical to a carbon-centered radical on the anthracene ring. nih.gov The nitrogen monoxide radical can then react with this carbon radical to form a nitroso ketone, such as 9-methyl-9-nitrosoanthracen-10-one from the photolysis of 9-methyl-10-nitroanthracene (B1615634). nih.govresearchgate.net These nitroso ketones are often unstable and can further transform into more stable products like anthraquinone. nih.gov

For instance, the photolysis of 9-nitroanthracene in ethanol (B145695) can yield 9-anthrol, anthrone, 10,10′-bianthrone, and 9-nitrosoanthrone. researchgate.net In benzene (B151609), the main products are 10,10′-bianthrone and 9-nitrosoanthrone. researchgate.net The photolysis of 9-methyl-10-nitroanthracene in chloroform (B151607) or methanol (B129727) produces mainly 9-methyl-9-nitrosoanthracen-10-one and 9,10-anthraquinone in an approximate 4:1 ratio. researchgate.net The formation of anthraquinone can also occur from the irradiation of anthraquinone monoxime in the presence of nitrogen(II) oxide, a process that likely involves an iminoxyl radical. researchgate.net The heterogeneous reaction of nitrogen dioxide with anthracene adsorbed on sodium chloride particles has also been shown to produce 9-nitroanthracene and 9,10-anthraquinone. nih.govsemanticscholar.org

| Precursor | Solvent/Conditions | Major Photoproducts | Reference |

| 9-Nitroanthracene | Ethanol | 9-Anthrol, Anthrone, 10,10′-Bianthrone, 9-Nitrosoanthrone | researchgate.net |

| 9-Nitroanthracene | Benzene | 10,10′-Bianthrone, 9-Nitrosoanthrone | researchgate.net |

| 9-Methyl-10-nitroanthracene | Chloroform or Methanol | 9-Methyl-9-nitrosoanthracen-10-one, 9,10-Anthraquinone | researchgate.net |

| Anthracene (adsorbed on NaCl) | Nitrogen Dioxide (dark) | 9-Nitroanthracene, 9,10-Anthraquinone | nih.govsemanticscholar.org |

Kinetic Analysis of Photoreactions

The photodegradation of nitroanthracenes often follows first-order kinetics, although second-order and self-catalytic reactions have also been observed, particularly in solvents like dimethylformamide (DMF). researchgate.net The rate of photoreaction is significantly influenced by the molecular structure. For example, 9-nitroanthracene, with its perpendicular nitro group, degrades faster than other nitro-PAHs where the nitro group is more co-planar with the aromatic system. researchgate.net

Kinetic studies on the photolysis of 9-methyl-10-nitroanthracene in deuterated chloroform (CDCl3) using NMR spectroscopy showed that the majority of the starting material disappeared within 45 minutes of irradiation, and was completely gone by 60 minutes. nih.gov The formation of products can be monitored over time to determine reaction rates. For instance, the formation of 9,10-anthraquinone and 9-nitroanthracene from the heterogeneous reaction of NO2 with adsorbed anthracene was found to be second-order with respect to the NO2 concentration. nih.govsemanticscholar.org

| Compound | Solvent | Order of Reaction | Key Findings | Reference |

| 9-Nitroanthracene | Various organic solvents | Mostly 1st order | Fastest degradation among tested nitro-PAHs due to perpendicular nitro group. | researchgate.net |

| 9-Methyl-10-nitroanthracene | CDCl3 | - | Majority disappeared within 45 min of irradiation. | nih.gov |

| Anthracene (on NaCl) + NO2 | - | 2nd order (re: NO2) | Rate of formation of products depends on NO2 concentration and relative humidity. | nih.govsemanticscholar.org |

Influence of Solvent and Molecular Structure on Photoreactivity

Both the solvent environment and the molecular structure of the nitroanthracene compound have a profound impact on its photochemical reactivity.

Solvent Effects: The polarity of the solvent can significantly affect the rates and pathways of photoreactions. Studies have shown that the photodegradation rates of nitro-PAHs, including 9-nitroanthracene, generally follow the order: CHCl3 > CH2Cl2 > DMF > DMF/H2O > CH3CN > CH3CN/H2O. researchgate.net The presence of water tends to decrease the degradation rate. researchgate.netnih.gov Solvents capable of hydrogen bonding can also influence the reaction, for example, by facilitating hydrogen atom abstraction by the anthryloxy radical. rsc.org The absorption properties of 9-nitroanthracene are also solvent-dependent, which in turn affects the initial light absorption step. case.educase.edu In some nitroaromatic compounds, increasing solvent polarity can stabilize the first excited singlet state, affecting the competition between different deactivation pathways. researchgate.net

Molecular Structure: The orientation of the nitro group is a primary determinant of photoreactivity. nih.gov As mentioned, a perpendicular orientation, as seen in 9-nitroanthracene due to steric hindrance from peri-hydrogens, promotes the nitro-nitrite rearrangement and leads to faster photoreactions. nih.govresearchgate.net In contrast, nitro-PAHs with a more parallel orientation of the nitro group tend to undergo photo-oxidation of the aromatic rings instead. nih.gov The presence of other substituents can also modify the reactivity. For example, the methyl group in 9-methyl-10-nitroanthracene helps to stabilize the resulting nitroso ketone intermediate, allowing for its isolation and characterization. nih.gov

Radical Formation Pathways

The formation of radical species is central to the photochemical reactivity of nitroanthracenes. The primary radical-forming step is the cleavage of the N–O bond in the photochemically generated anthryl nitrite intermediate, yielding an anthryloxy radical and a nitrogen monoxide radical (NO•). nih.govresearchgate.net

The anthryloxy radical is a key intermediate that can undergo several subsequent reactions. It can abstract a hydrogen atom from the solvent to form an anthrol, or it can rearrange to a carbon-centered radical. nih.govrsc.org This carbon-centered radical can then combine with the nitrogen monoxide radical to form nitroso products. nih.govresearchgate.net The recombination of the initially formed aryl and nitrogen dioxide geminate radical pair within the solvent cage is another proposed pathway that can lead back to the ground state reactant. researchgate.net Electron spin resonance (ESR) spin trapping studies have supported the generation of reactive oxygen species during the photoirradiation of related compounds. researchgate.net

Electrochemical Reactivity

The electrochemical behavior of nitroanthracene compounds provides insight into their redox properties, which are relevant to their environmental fate and metabolic activation. Cyclic voltammetry is a common technique used to study these reactions.

The electrochemical reduction of nitro-PAHs is an important process. For 9-nitroanthracene, the half-wave reduction potential has been measured in N,N-dimethylformamide (DMF). In one study, the value was reported as -0.84 V (vs. a Ag/AgI reference electrode). scielo.brresearchgate.net This potential is more negative than that of other nitro-PAHs like 3-nitrofluoranthene (B1196665), 1-nitropyrene (B107360), and 6-nitrochrysene, indicating that 9-nitroanthracene is more difficult to reduce. scielo.brresearchgate.net

Electrochemical oxidation of 9-nitroanthracene has also been investigated. It has been observed that the electrochemical oxidation of 9-nitroanthracene leads to the formation of 9,10-nitroanthraquinone, a similar product to that observed in its photo-oxidation. scielo.br This suggests that despite the different initiation steps—direct electron transfer at an electrode versus photoexcitation—the subsequent oxidation pathways can converge to similar products. scielo.br While photocatalytic degradation over TiO2 is initiated by hydroxyl radicals, electrochemical oxidation involves the direct transfer of an electron from the adsorbed molecule to the electrode, generating a cation radical that undergoes further reactions. scielo.br

| Compound | Method | Solvent/Electrolyte | E½ (V) vs. Ag/AgI | Reference |

| 9-Nitroanthracene | Cyclic Voltammetry | DMF/TEAP | -0.84 | scielo.brresearchgate.net |

| 3-Nitrofluoranthene | Cyclic Voltammetry | DMF/TEAP | -0.51 | scielo.brresearchgate.net |

| 1-Nitropyrene | Cyclic Voltammetry | DMF/TEAP | -0.61 | scielo.brresearchgate.net |

| 6-Nitrochrysene | Cyclic Voltammetry | DMF/TEAP | -0.64 | scielo.brresearchgate.net |

Electroreduction Mechanisms

The electrochemical reduction of nitroanthracene compounds, particularly 9-nitroanthracene, has been shown to proceed through a stepwise mechanism in aprotic solvents like dimethylformamide (DMF). The process involves consecutive one-electron reduction steps. oup.com The initial step is the reversible formation of an anion radical (ArNO₂⁻). This is followed by a second, typically irreversible, one-electron reduction to form a dianion (ArNO₂²⁻). oup.comjdigitaldiagnostics.com

ArNO₂ + e⁻ ⇌ [ArNO₂]⁻ (Anion Radical Formation)

[ArNO₂]⁻ + e⁻ → [ArNO₂]²⁻ (Dianion Formation)

The stability and subsequent reactions of these charged species are influenced by the solvent, the supporting electrolyte, and the structure of the nitroanthracene isomer. The anion radical, while relatively stable, can undergo further chemical reactions, including dimerization. oup.comcdnsciencepub.com The dianion is generally more reactive and participates in fast subsequent chemical reactions. oup.comjdigitaldiagnostics.com Studies on the electroreduction of 9-nitroanthracene indicate that the anion radicals and dianions are key intermediates in these processes. jdigitaldiagnostics.comeco-vector.com

Half-Wave Reduction Potentials and Electrochemical Behavior

The electrochemical behavior of nitroanthracenes is characterized by their reduction potentials, which provide insight into the ease of their reduction. Cyclic voltammetry experiments with 9-nitroanthracene in anhydrous N,N-dimethylformamide (DMF) show two distinct one-electron reduction waves. oup.com

The first half-wave reduction potential (E₁/₂) for 9-nitroanthracene has been measured at -0.84V (versus a Ag/AgI reference electrode). scielo.brresearchgate.net This value is more negative compared to other nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) like 3-nitrofluoranthene (-0.51V) and 1-nitropyrene (-0.61V), indicating that 9-nitroanthracene is more difficult to reduce. scielo.brresearchgate.net The half-wave reduction potential is a measure of the energy required to reduce the nitro group. scielo.br

The electrochemical behavior is significantly affected by the supporting electrolyte used in the analysis. oup.com In the presence of alkali metal or alkaline earth metal perchlorates in DMF, the half-wave potentials of 9-nitroanthracene shift to more positive (anodic) values. oup.com This shift is attributed to the formation of ion pairs between the reduction products (anion radical and dianion) and the metal cations of the supporting electrolyte. oup.com For instance, in the presence of lithium or magnesium perchlorate, the second reduction wave shows a notable anodic shift and an increase in wave height compared to when potassium or sodium perchlorates are used. oup.com The irreversible nature of the reduction waves for 9-nitroanthracene has also been noted in some studies. nih.gov

Half-Wave Reduction Potentials of Selected Nitro-PAHs

| Compound | Abbreviation | First Half-Wave Potential (E₁/₂) (V) | Reference |

|---|---|---|---|

| 3-Nitrofluoranthene | 3-NF | -0.51 | scielo.brresearchgate.net |

| 1-Nitropyrene | 1-NP | -0.61 | scielo.brresearchgate.net |

| 6-Nitrochrysene | 6-NC | -0.64 | scielo.brresearchgate.net |

| 9-Nitroanthracene | 9-NA | -0.84 | scielo.brresearchgate.net |

Data obtained in anhydrous N,N-dimethylformamide (DMF) with a Pt working electrode and Ag/AgI reference electrode. scielo.brresearchgate.net

Electrodimerization Processes

Following the initial one-electron reduction to an anion radical, 9-nitroanthracene can undergo dimerization. cdnsciencepub.com This electrodimerization process is a key subsequent reaction of the unstable radical ion. cdnsciencepub.com The mechanism involves the coupling of these radicals.

Studies have shown that the electroreduction of 9-nitroanthracene initially forms a product which, upon further reaction, can yield compounds like bianthronyldioxime, particularly after reaction with methyl iodide. cdnsciencepub.com The dimerization process competes with the second electron transfer step that forms the dianion. The specific pathway and products of electrodimerization are complex and can be influenced by the reaction conditions. The study of similar compounds like 9-cyanoanthracene has proposed mechanisms involving either the formation of a non-bonded dimer followed by C-C bond formation or a reversible direct formation of the C-C bonded dimer. cdnsciencepub.com These studies provide a framework for understanding the potential electrodimerization pathways of 9-nitroanthracene.

Heterogeneous Reactions and Atmospheric Chemistry

Nitroanthracenes are formed in the atmosphere through heterogeneous reactions involving parent PAHs adsorbed on particulate matter. nih.govnih.gov 9-Nitroanthracene is a notable nitro-PAH found in the particulate phase, originating from sources like coal combustion and biomass burning, as well as photochemical reactions between anthracene and nitrogen dioxide. nih.govacs.org

Reactions with Nitrogen Oxides (NOx)

The heterogeneous reaction between anthracene adsorbed on aerosol particles (such as NaCl) and nitrogen dioxide (NO₂) is a significant pathway for the formation of 9-nitroanthracene in the atmosphere. nih.gov Research conducted under dark conditions has shown that the formation of 9-nitroanthracene from this reaction is second-order with respect to the NO₂ concentration. nih.gov

In addition to direct nitration by NO₂, reactions involving dinitrogen pentoxide (N₂O₅) and nitrate (B79036) radicals (NO₃) are also crucial, especially during nighttime. researchgate.netacs.org While gas-phase reactions initiated by OH or NO₃ radicals are known to produce certain nitro-PAH isomers, heterogeneous reactions on particle surfaces can lead to different product distributions. acs.orgacs.orgresearchgate.net The exposure of particle-bound PAHs to mixtures of N₂O₅, NO₃, and NO₂ in chamber studies resulted in the formation of various nitro-PAHs, demonstrating the importance of these heterogeneous nitration pathways. acs.org

Influence of Humidity and Particulate Adsorption

The physical and chemical nature of the particulate matter and atmospheric conditions, particularly relative humidity (RH), play a critical role in the heterogeneous reactions of anthracene. The rate of formation of 9-nitroanthracene from the reaction of adsorbed anthracene with NO₂ is strongly dependent on humidity. nih.gov

Studies using anthracene adsorbed on NaCl particles have demonstrated that the rate of formation of 9-nitroanthracene significantly decreases as the relative humidity increases from 0% to 60%. nih.gov This suggests that the amount of water adsorbed on the particle surface is a key controlling factor. Higher humidity may inhibit the reaction pathway leading to 9-nitroanthracene, while simultaneously affecting the formation of other oxidation products like 9,10-anthraquinone. nih.gov The adsorption behavior of nitroanthracene itself onto microplastics, another type of atmospheric particulate, is primarily governed by physical diffusion, with factors like pH having a less significant effect compared to the adsorbent's properties. researchgate.net

Effect of Relative Humidity on Product Formation from Anthracene + NO₂ Reaction

| Product | Relative Humidity (RH) | Effect on Formation Rate | Reference |

|---|---|---|---|

| 9-Nitroanthracene (9-NANT) | 0-60% | Decreased significantly with increasing RH | nih.gov |

| 9,10-Anthraquinone (9,10-AQ) | 0-20% | Increased with increasing RH | nih.gov |

| 40-60% | Decreased as RH was further increased | nih.gov |

Mechanistic Studies of Aromatic Nitration (Reversibility and Transfer Nitration)

The mechanism of electrophilic aromatic nitration, the fundamental reaction for forming nitroarenes, involves the reaction of an aromatic substrate with a nitrating agent, typically via the nitronium ion (NO₂⁺). researchgate.netpnas.org The classical mechanism proceeds through the formation of a sigma-complex (an arenium ion or Wheland intermediate), which then yields the product upon proton abstraction. pnas.orgnih.gov

However, studies have provided evidence for the reversibility of this reaction in specific cases. researchgate.netpnas.org The reversibility of electrophilic aromatic nitration has been demonstrated through superacid-catalyzed transfer nitration reactions. researchgate.networldscientific.com In these experiments, 9-nitroanthracene was shown to transfer its nitro group to other aromatic compounds like benzene, toluene, and mesitylene (B46885) in the presence of a superacid. researchgate.net This transfer indicates that the initial nitration step to form the nitroarenium ion intermediate from anthracene is reversible. researchgate.netpnas.org

Further evidence for reversibility comes from the observation of a primary kinetic hydrogen isotope effect (kH/kD) of 2.25 ± 0.05 in the nitration of anthracene-d₁₀ with nitronium hexafluorophosphate, which is consistent with a reversible initial step. researchgate.netpnas.org More recent mechanistic concepts propose a multi-step process involving three distinct intermediates:

An initial electron donor-acceptor (EDA) or unoriented π-complex between the aromatic system and the nitronium ion. nih.gov

An intimate radical cation-molecule pair ([ArH]•⁺/NO₂•), formed via a single-electron transfer (SET). nih.govresearchgate.net

The final σ-complex (arenium ion), which collapses to form the nitroaromatic product. nih.gov

This unified model accommodates the various experimental observations, including the reversibility seen in transfer nitration studies. nih.gov

Vi. Advanced Applications in Materials Science and Organic Synthesis

Role as Synthetic Intermediates

Nitroanthracene is a key intermediate in the synthesis of a variety of functionalized anthracene (B1667546) derivatives. chemimpex.com Its reactivity allows for the introduction of other chemical groups, paving the way for the creation of new compounds with tailored properties. chemimpex.comontosight.ai

One of the most significant applications of nitroanthracene is its role as a precursor to aminoanthracenes. The reduction of the nitro group to an amine group is a fundamental transformation in organic chemistry. ontosight.aismolecule.com This conversion is typically achieved through methods such as catalytic hydrogenation using a palladium catalyst or reduction with tin(II) chloride in an acidic medium. ontosight.aismolecule.comgoogle.com For instance, 9-nitroanthracene (B110200) can be reduced to 9-aminoanthracene, a compound with significant fluorescence properties. smolecule.comacs.org This straightforward conversion opens up a pathway to a wide range of other functionalized anthracenes, as the amino group can be further modified to create amides, imines, and other derivatives.

The synthesis of aminoanthracenes from nitroanthracenes is a well-established process. A common laboratory method involves heating a suspension of 9-nitroanthracene in glacial acetic acid, followed by the addition of a solution of tin(II) chloride in concentrated hydrochloric acid. smolecule.comgoogle.comarpgweb.com This reaction typically results in the precipitation of the aminoanthracene salt, which can then be neutralized to obtain the final product. smolecule.com The purity of the resulting aminoanthracene is often high, exceeding 99% after recrystallization. smolecule.com

Nitro-substituted aromatic compounds, including nitroanthracene, can participate in various organic reactions. The electron-withdrawing nature of the nitro group activates the anthracene core, making it susceptible to nucleophilic attack. This property allows nitroalkenes to act as Michael acceptors in Michael addition reactions. masterorganicchemistry.comorganic-chemistry.orgrsc.org In this type of reaction, a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound or other electron-poor alkene. masterorganicchemistry.com

Furthermore, the anthracene framework itself is a diene and can undergo Diels-Alder reactions, a powerful tool for forming six-membered rings. numberanalytics.comwikipedia.org However, the presence of an electron-withdrawing nitro group on the diene (anthracene) and electron-withdrawing groups on the dienophile can hinder the reaction, which typically proceeds more efficiently with an electron-rich diene and an electron-poor dienophile. quora.com

Precursors to Amines and Other Functionalized Anthracenes

Applications in Organic Electronics and Optoelectronics

The electronic properties of anthracene and its derivatives make them promising candidates for applications in organic electronics. cymitquimica.com The introduction of a nitro group can further modulate these properties, leading to materials with specific functionalities. solubilityofthings.com

Anthracene derivatives are utilized as key materials in the development of organic semiconductors, which are fundamental components of organic light-emitting diodes (OLEDs) and organic photovoltaic cells. chemimpex.comsolubilityofthings.com The ability of these molecules to transport charge carriers (electrons and holes) is crucial for the performance of these devices. Donor-acceptor substituted anthracenes, such as those containing both an amino (donor) and a nitro (acceptor) group, exhibit intramolecular charge transfer (ICT) and are of interest for their nonlinear optical (NLO) properties and potential in optoelectronic devices like OLEDs. researchgate.net

Chemical Sensors and Fluorescent Probes

The fluorescent properties of anthracene derivatives make them highly suitable for use as chemical sensors and fluorescent probes. ontosight.aiontosight.ai These molecules can be designed to change their fluorescence in response to specific analytes or environmental conditions.

Nitroanthracene itself and its derivatives have been explored for these applications. chemimpex.com For example, the fluorescence of aminoanthracenes, synthesized from nitroanthracenes, can be quenched or enhanced in the presence of certain molecules, allowing for their detection. acs.org Anthracene-based fluorescent probes have been developed for the sensitive and selective detection of nitroaromatic compounds, which are often pollutants or explosives. nih.gov The mechanism of sensing often involves an electron transfer from the electron-rich fluorescent probe to the electron-deficient nitro compound. nih.gov

Matrix Materials in Analytical Techniques

In the analytical technique of Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, a matrix compound is used to co-crystallize with the analyte. The matrix absorbs the laser energy and facilitates the soft ionization of the analyte molecules. 9-Nitroanthracene has been successfully employed as a matrix for the analysis of various compounds, including derivatized fullerenes and synthetic polymers. nih.govnist.gov The choice of matrix is critical for obtaining high-quality mass spectra with minimal fragmentation of the analyte. nih.gov

Below is a table summarizing the use of 9-nitroanthracene as a MALDI matrix for different classes of analytes.

| Analyte Class | Specific Analytes | Matrix Performance | Reference |

| Derivatized Fullerenes | C₆₀H₃₆, C₆₀Fₓ, C₇₀Fₓ, tetracene-C₆₀ adduct | High-quality spectra, less fragmentation with solvent-free methods | nih.gov |

| Synthetic Polymers | Poly(ethylene glycol) (PEG) | Effective for polymer analysis | nist.gov |

| Dendrimers | Monodisperse dendrimers (SpheriCal®) | Used in commercial calibration kits, performance enhanced with DCTB admixture | nih.gov |

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)

Nitroanthracene, particularly 9-nitroanthracene (9-NA), serves as an effective matrix for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS), a soft ionization technique crucial for the analysis of large and fragile molecules. ontosight.aicreative-proteomics.com In MALDI-MS, the matrix plays a critical role by co-crystallizing with the analyte. The matrix absorbs the energy from a laser, typically UV, which leads to the sublimation of both the matrix and the analyte, carrying the analyte molecules into the gas phase. creative-proteomics.com During this ablation process, the matrix facilitates the ionization of the analyte molecules, usually through protonation or deprotonation, allowing them to be analyzed by the mass spectrometer. creative-proteomics.com 9-Nitroanthracene is particularly noted for its application in the analysis of complex samples like fullerenes, their derivatives, and synthetic polymers. creative-proteomics.com

The effectiveness of 9-nitroanthracene as a matrix is linked to its ability to provide "soft" ionization conditions, which minimizes the fragmentation of sensitive analytes. nih.govrsc.org This property is especially valuable for establishing the molecular weight and composition of molecules that are susceptible to decomposition under other ionization methods. rsc.org

Research into the ionization mechanism when using 9-NA for analyzing fluorofullerenes (FF) in negative-ion mode points to a nondissociative, thermodynamically controlled electron transfer. researchgate.netnih.gov In this process, negative ions derived from the matrix transfer electrons to the fluorofullerene analyte, which acts as the primary secondary-ionization pathway. researchgate.netnih.gov The choice of matrix, such as 9-NA, can be critical in preventing unwanted electron-transfer reactions between different analyte species in a mixture, thereby enabling a more reliable qualitative analysis of complex samples like FF mixtures. nih.gov However, it has also been noted that in some experiments, oxygen transfer from the 9-NA matrix to the analyte can be a pronounced side reaction during the desorption/ionization process. rsc.org

Detailed Research Findings

9-Nitroanthracene has been instrumental in several key research applications:

Analysis of Fullerenes and Derivatives: 9-NA has been successfully used in numerous studies involving fullerene derivatives. rsc.org Its ability to produce minimal fragmentation was crucial in re-establishing C₆₀H₃₆ as the major product from the Birch reduction of C₆₀. rsc.org It is effective for analyzing hydrofullerenes and fluorofullerenes. nih.govrsc.org For the analysis of fluorinated fullerenes, 9-NA was found to hinder the defluorination that can occur with direct laser desorption/ionization. researchgate.net

Solvent-Free Sample Preparation: A significant advantage of 9-NA is its utility in solvent-free MALDI-MS sample preparation. nih.govucy.ac.cy This method is particularly valuable for analytes that have poor solubility or are prone to degradation in common solvents. nih.govucy.ac.cy When analyzing a C₆₀-tetracene cycloadduct, the solvent-free approach with 9-NA resulted in less fragmentation and more abundant analyte ions compared to solvent-based methods. nih.gov

Analysis of Synthetic Polymers: 9-NA is an effective matrix for the characterization of synthetic polymers like polycaprolactone (B3415563) (PCL) and polystyrene. nist.gov Specific protocols, or "recipes," have been developed that detail the precise concentrations of the polymer, matrix, and cationizing salt needed for successful analysis. nist.gov

Comparative Studies: While 9-NA is a benchmark matrix for fullerene derivatives, studies have compared its performance to other matrices. nih.govresearchgate.netelectrochem.org For instance, in some applications involving derivatized fullerenes, trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB) was found to be a better-performing matrix, as it reduced unwanted decomposition and suppression effects. nih.govucy.ac.cy In other work, commercial mass calibration kits containing 9-NA were improved by the addition of DCTB to boost ion formation and enhance mass resolution. nih.gov

The following table summarizes specific applications and sample preparation details for using 9-nitroanthracene as a MALDI matrix.

| Analyte Class | Specific Analyte / Application | Matrix / Salt / Solvent System | Key Findings / Remarks | Citation |

|---|---|---|---|---|

| Fullerenes | Hydrogenated Fullerenes (e.g., C₆₀H₃₆) | Matrix: 9-Nitroanthracene Matrix:Analyte Ratio: 50:1 | Provided soft ionization with minimal fragmentation, allowing for the correct determination of hydrogen content. Re-established C₆₀H₃₆ as the major product of Birch reduction. | rsc.org |

| Fullerenes | Derivatized Fullerenes (e.g., C₆₀-tetracene cycloadduct) | Matrix: 9-Nitroanthracene Method: Solvent-free sample preparation | Solvent-free approach led to less fragmentation and more abundant analyte ions compared to solvent-based methods. | nih.gov |

| Fullerenes | Fluorofullerenes (e.g., C₆₀F₁₈, C₆₀F₃₆, C₆₀F₄₈) | Matrix: 9-Nitroanthracene Mode: Negative-ion MALDI | Ionization mechanism is a nondissociative electron transfer from matrix ions to the analyte. Judicious matrix choice is crucial for analyzing mixtures. | nih.gov |

| Synthetic Polymers | Polycaprolactone (PCL) | Matrix: 9-nitroanthracene (20 mg/mL in THF) Counterion: NaI (10 mg/mL in THF) Polymer: 2 mg/mL in THF Volume Ratio (Polymer:Counterion:Matrix): 50 µL : 100 µL : 200 µL | Provided a clear recipe for the successful MALDI-MS analysis of PCL. | nist.gov |

| Other | Dendrimer-based Mass Calibration | Primary Matrix: 9-nitroanthracene Additive: DCTB matrix and Cs⁺ ions | Adding DCTB to the 9-NA-based kit boosted signal intensity and improved mass resolution and accuracy. | nih.gov |

Vii. Environmental Occurrence and Transformation Studies

Formation in Combustion Processes and Atmospheric Reactions

Nitro-anthracenes enter the environment from multiple sources, broadly categorized as primary emissions from combustion and secondary formation from atmospheric reactions. aaqr.orgaaqr.org

Primary Formation in Combustion: Direct emission from incomplete combustion processes is a significant primary source of nitro-anthracenes. ruc.dk These processes include emissions from diesel engines and the incineration of waste materials. aaqr.orgruc.dk The formation mechanism during combustion generally involves the electrophilic nitration of anthracene (B1667546) in the presence of nitrogen dioxide (NO₂) within the exhaust gases. aaqr.org The specific isomers and quantities of nitro-PAHs, including compounds like 9-nitroanthracene (B110200), produced during combustion are highly dependent on the firing conditions, such as temperature and oxygen supply. aaqr.org For instance, 9-nitroanthracene is a notable nitro-PAH found in diesel exhaust particles. ruc.dk